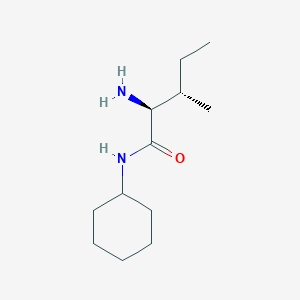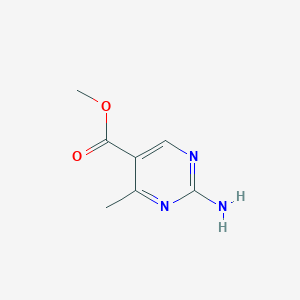![molecular formula C7H9ClN4 B1455214 ([1,2,4]三唑并[4,3-a]吡啶-3-基甲基)胺盐酸盐 CAS No. 1314394-12-1](/img/structure/B1455214.png)
([1,2,4]三唑并[4,3-a]吡啶-3-基甲基)胺盐酸盐
描述
“([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is a chemical compound with the empirical formula C7H10Cl2N4. Its molecular weight is 221.09 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was synthesized through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis
The molecular structure of “([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is represented by the SMILES string Cl.Cl.NCc1nnc2ccccn12 .Chemical Reactions Analysis
The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines .科学研究应用
结构和光学性质
该化合物的结构和光谱性质已被研究 . 它已被使用B3LYP/6-311G (2d,2p)方法和GAUSSIAN 16W程序分析 . XRD研究表明该化合物以中心对称的单斜空间群P 2 1 / n结晶,每个晶胞含有八个分子 . 使用NBO分析来考虑分子的稳定性 .
生化应用
三唑并吡啶衍生物,包括该化合物,构成了在各种生化应用中使用的重要有机化合物类别 . 它们已被认为是抗真菌剂 ,杀虫剂 ,抗菌剂 ,抗惊厥剂 ,抗氧化剂 ,以及除草剂 .
临床应用
在临床领域,这些化合物已显示出作为腺苷受体 或HIF脯氨酰羟化酶 和髓过氧化物酶抑制剂 的潜力。这表明其在治疗各种疾病方面具有潜在的应用。
制药应用
制药行业对三唑并吡啶衍生物的潜在生物活性表示出兴趣 . 在获得的化合物中,熔融的[1,2,4]三唑杂芳烃药效团片段和磷酰基的存在使其成为具有潜在生物活性的有希望的物质 .
抗菌活性
新合成的三唑并[4,3- a ]吡嗪衍生物,其结构与我们的化合物类似,已显示出抗菌活性 . 它们的针对金黄色葡萄球菌 (S. aureus) 和大肠杆菌 (E. coli) 菌株的最小抑菌浓度 (MIC) 已获得 .
衍生物的合成
该化合物可作为合成各种衍生物的起始原料 . 例如,它已被用于合成3-甲基膦酸化[1,2,4]三唑并[4,3- a ]吡啶 .
作用机制
Target of Action
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is a novel compound with potential biological activity Similar triazolopyridine derivatives have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase .
Mode of Action
It’s known that triazolopyridine derivatives interact with their targets by binding to the active sites, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may influence pathways related to adenosine receptor signaling, hypoxia-inducible factor (hif) pathway, and oxidative stress response .
Result of Action
Similar triazolopyridine derivatives have shown potential antifungal , antibacterial , and anticonvulsant activities, suggesting that this compound may have similar effects.
安全和危害
生化分析
Biochemical Properties
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects cell cycle progression, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of action of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Moreover, it can activate or inhibit specific signaling pathways, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical applications.
Metabolic Pathways
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPIPOOPEGKBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)












